3-(2,4-dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(2,4-DIMETHOXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE is an organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DIMETHOXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 2-Sulfanyl Group: The 2-sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Attachment of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be attached through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-DIMETHOXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinones using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolinones
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(2,4-DIMETHOXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 3-(2,4-DIMETHOXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethoxyphenyl)-4(3H)-quinazolinone: Lacks the 2-sulfanyl group, which may affect its biological activity.
2-Sulfanyl-4(3H)-quinazolinone: Lacks the 2,4-dimethoxyphenyl group, which may influence its solubility and binding properties.
3-Phenyl-2-sulfanyl-4(3H)-quinazolinone: Has a phenyl group instead of the 2,4-dimethoxyphenyl group, which may alter its electronic properties
Uniqueness
3-(2,4-DIMETHOXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE is unique due to the presence of both the 2-sulfanyl group and the 2,4-dimethoxyphenyl group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14N2O3S |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O3S/c1-20-10-7-8-13(14(9-10)21-2)18-15(19)11-5-3-4-6-12(11)17-16(18)22/h3-9H,1-2H3,(H,17,22) |
InChI Key |
OSSNAFWGFLBWOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)OC |
Origin of Product |
United States |
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